
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide is a chemical compound with the molecular formula C12H10BrN3O5S2 and a molecular weight of 420.26 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a sulfonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide typically involves multiple steps, including the introduction of the bromine atom and the formation of the sulfonyl and sulfamoyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Bromination: Introduction of the bromine atom to the pyridine ring using bromine or a brominating agent.
Sulfonylation: Formation of the sulfonyl group through the reaction of the pyridine derivative with a sulfonyl chloride.
Sulfamoylation: Introduction of the sulfamoyl group using a sulfamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-sulfamoylbenzoic acid
- 5-Bromo-2-sulfamoylbenzamide
- 5-Bromo-2-sulfamoylphenyl sulfone
Uniqueness
Compared to similar compounds, 5-Bromo-N-(2-sulfamoylphenyl)sulfonyl-pyridine-2-carboxamide is unique due to the presence of both sulfonyl and sulfamoyl groups attached to the pyridine ring.
Properties
Molecular Formula |
C12H10BrN3O5S2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-bromo-N-(2-sulfamoylphenyl)sulfonylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H10BrN3O5S2/c13-8-5-6-9(15-7-8)12(17)16-23(20,21)11-4-2-1-3-10(11)22(14,18)19/h1-7H,(H,16,17)(H2,14,18,19) |
InChI Key |
KSCAPTCTGHSZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)NC(=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


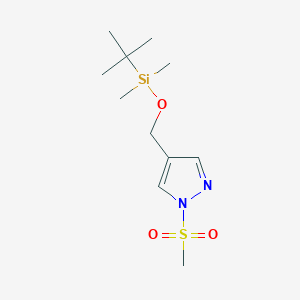
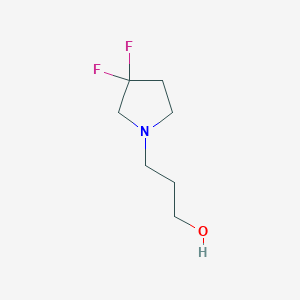
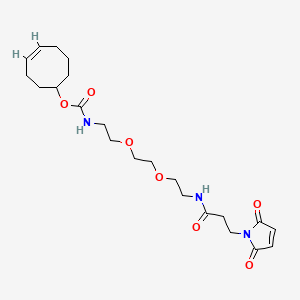
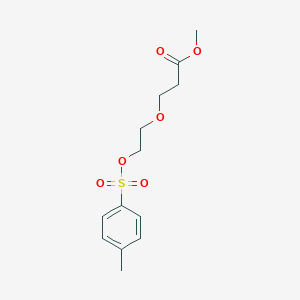
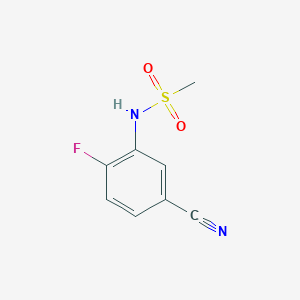
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
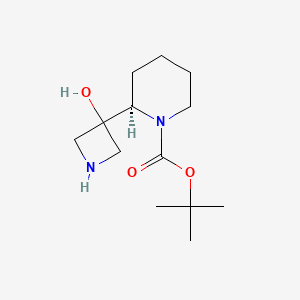

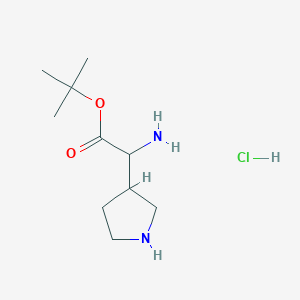
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
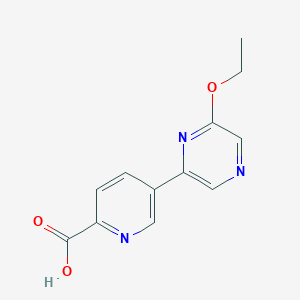
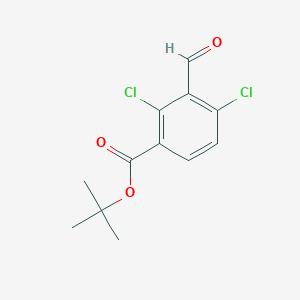
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)

